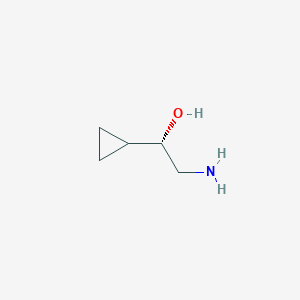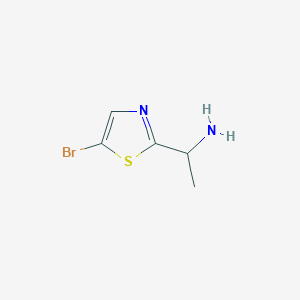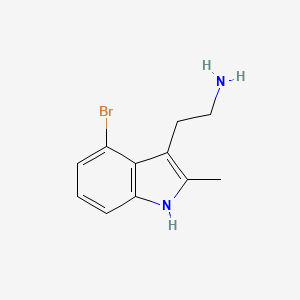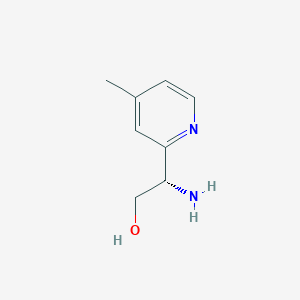
6-hydroxy-7-Benzoxazolecarboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-hydroxy-1,3-benzoxazole-7-carbaldehyde is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic aromatic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-1,3-benzoxazole-7-carbaldehyde typically involves the reaction of 2-aminophenol with an appropriate aldehyde under specific conditions. One common method is the FeCl3-catalyzed aerobic oxidation reaction, where 2-aminophenol reacts with 1-formyl-o-carborane in toluene at 110°C for 24 hours to yield the desired product . Another method involves the use of SrCO3 as a catalyst for the synthesis of benzoxazole derivatives from 2-aminophenol and substituted benzaldehyde via a grindstone method using a mortar and pestle at room temperature for 20 minutes in solvent-free conditions .
Industrial Production Methods
Industrial production methods for 6-hydroxy-1,3-benzoxazole-7-carbaldehyde may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
6-hydroxy-1,3-benzoxazole-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The hydroxyl and aldehyde groups can participate in substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like FeCl3, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
Major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted benzoxazole compounds with various functional groups .
Applications De Recherche Scientifique
6-hydroxy-1,3-benzoxazole-7-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-hydroxy-1,3-benzoxazole-7-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular dynamics simulations have shown that benzoxazole derivatives can exhibit strong binding affinities with various biological targets, suggesting potential antiviral, anticancer, and antimicrobial activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6-hydroxy-1,3-benzoxazole-7-carbaldehyde include other benzoxazole derivatives such as:
- 2-aminophenol
- 1-formyl-o-carborane
- Benzoxazole-2-carboxylic acid
- 2-phenyl-1,3-oxazol-5(4H)-one
Uniqueness
6-hydroxy-1,3-benzoxazole-7-carbaldehyde is unique due to its specific functional groups (hydroxyl and aldehyde) that confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C8H5NO3 |
|---|---|
Poids moléculaire |
163.13 g/mol |
Nom IUPAC |
6-hydroxy-1,3-benzoxazole-7-carbaldehyde |
InChI |
InChI=1S/C8H5NO3/c10-3-5-7(11)2-1-6-8(5)12-4-9-6/h1-4,11H |
Clé InChI |
BGJSAVIUHHSOEB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1N=CO2)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1'-(2-{[1,1'-Biphenyl]-4-yl}acetyl)-[1,4'-bipiperidin]-2-one](/img/structure/B13600048.png)





![tert-butyl N-[3-amino-2-(difluoromethyl)propyl]carbamate](/img/structure/B13600093.png)




